Comparative IC₅₀ Against Trichomonas vaginalis: 2-Methyl-7-nitro-6-amino vs. 2-Methyl-7-nitro vs. 2-Methyl-6-nitro Analogs
In a systematic evaluation of 44 benzothiazole derivatives against Trichomonas vaginalis, 2-methyl-7-nitro-1,3-benzothiazol-6-amine exhibited an IC₅₀ of 12.4 µM, whereas the related compound 2-methyl-7-nitrobenzothiazole (lacking the 6-amino group) showed an IC₅₀ of 34.8 µM—representing a 2.8-fold difference in potency. The 2-methyl-6-nitrobenzothiazole analog displayed an IC₅₀ of 30.1 µM. Among the 2-methyl-substituted series, the 7-nitro/6-amino substitution pattern conferred the highest potency against this parasite [1].
| Evidence Dimension | In vitro IC₅₀ against Trichomonas vaginalis |
|---|---|
| Target Compound Data | IC₅₀ = 12.4 µM |
| Comparator Or Baseline | 2-methyl-7-nitrobenzothiazole: IC₅₀ = 34.8 µM; 2-methyl-6-nitrobenzothiazole: IC₅₀ = 30.1 µM |
| Quantified Difference | 2.8-fold lower IC₅₀ (more potent) than 2-methyl-7-nitrobenzothiazole; 2.4-fold more potent than 2-methyl-6-nitrobenzothiazole |
| Conditions | In vitro assay, Trichomonas vaginalis, 48-hour incubation, 37°C |
Why This Matters
For antiparasitic screening programs targeting Trichomonas vaginalis, procurement of the 2-methyl-7-nitro-6-amino regioisomer provides approximately 2.8-fold higher potency compared to the 7-nitro analog lacking the 6-amino group, enabling detection of activity at lower screening concentrations.
- [1] Delmas F, Avellaneda A, Di Giorgio C, Robin M, De Clercq E, Timon-David P, Galy JP. In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis. Antimicrob Agents Chemother. 2002;46(8):2588–2594 (Table 3, compound 8). View Source
